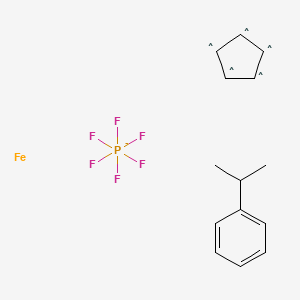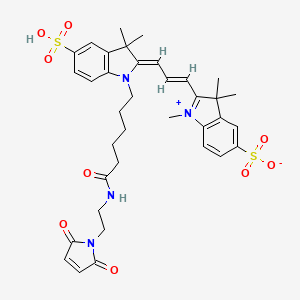
Cyanine-3-maleimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanine-3-maleimide is a thiol-reactive dye belonging to the cyanine family, which is known for its vibrant fluorescence properties. This compound is particularly useful in bioconjugation applications, where it is used to label proteins, peptides, and other thiolated molecules. The maleimide group in this compound reacts specifically with thiol groups, forming a stable thioether bond, making it an essential tool in various biological and chemical research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyanine-3-maleimide typically involves the reaction of a cyanine dye with a maleimide derivative. The process begins with the preparation of the cyanine dye, which involves the condensation of two aza-heterocycles linked by a polymethine chain. The maleimide group is then introduced through a reaction with maleic anhydride or a similar reagent under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The final product is typically purified using chromatographic techniques and stored under conditions that prevent degradation .
化学反応の分析
Types of Reactions
Cyanine-3-maleimide primarily undergoes addition reactions with thiol groups, forming stable thioether bonds. This reaction is highly selective and efficient, making it ideal for bioconjugation .
Common Reagents and Conditions
The reaction between this compound and thiol groups is typically carried out in a buffer solution at a pH of 6.5 to 7.5. Common reagents used in this reaction include tris-carboxyethylphosphine (TCEP) or dithiothreitol (DTT) to reduce disulfide bonds and generate free thiol groups .
Major Products Formed
The primary product of the reaction between this compound and thiol groups is a thioether-linked conjugate. This product is stable and retains the fluorescent properties of the cyanine dye, making it useful for various labeling applications .
科学的研究の応用
Cyanine-3-maleimide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Fluorescent Probes: Used to label proteins, peptides, and nucleic acids for fluorescence imaging and other fluorescence-based biochemical analyses
Phototherapy: Utilized in photodynamic therapy (PDT) for its ability to generate reactive oxygen species upon light activation.
Photovoltaics: Employed in dye-sensitized solar cells (DSSCs) due to its efficient electron transfer properties.
Bioconjugation: Used to create fluorescently labeled biomolecules for various diagnostic and therapeutic applications.
作用機序
The mechanism of action of Cyanine-3-maleimide involves the formation of a stable thioether bond with thiol groups on target molecules. This reaction is facilitated by the maleimide group, which undergoes a Michael addition with the thiol group. The resulting conjugate retains the fluorescent properties of the cyanine dye, allowing for visualization and quantification in various applications .
類似化合物との比較
Cyanine-3-maleimide is part of the broader cyanine dye family, which includes compounds such as Cyanine-5-maleimide and Cyanine-7-maleimide. These compounds share similar fluorescent properties but differ in their spectral characteristics and applications. For example, Cyanine-5-maleimide emits in the red region of the spectrum, while Cyanine-7-maleimide emits in the near-infrared region .
Similar Compounds
- Cyanine-5-maleimide
- Cyanine-7-maleimide
- Indocyanine Green
- Alexa Fluor Dyes
This compound is unique in its balance of fluorescence intensity and photostability, making it a preferred choice for many applications .
特性
分子式 |
C36H42N4O9S2 |
|---|---|
分子量 |
738.9 g/mol |
IUPAC名 |
2-[(E,3Z)-3-[1-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate |
InChI |
InChI=1S/C36H42N4O9S2/c1-35(2)26-22-24(50(44,45)46)13-15-28(26)38(5)30(35)10-9-11-31-36(3,4)27-23-25(51(47,48)49)14-16-29(27)39(31)20-8-6-7-12-32(41)37-19-21-40-33(42)17-18-34(40)43/h9-11,13-18,22-23H,6-8,12,19-21H2,1-5H3,(H2-,37,41,44,45,46,47,48,49) |
InChIキー |
LOVTXMZOYVAEPC-UHFFFAOYSA-N |
異性体SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |
正規SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14886614.png)
![3-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14886622.png)

![3-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14886642.png)
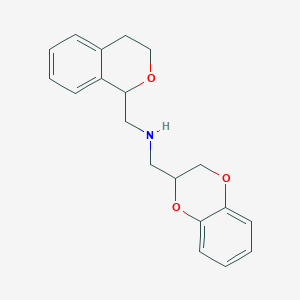
![7-chloro-5-phenyl-4-(thiophene-2-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14886646.png)
![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I)](/img/structure/B14886648.png)
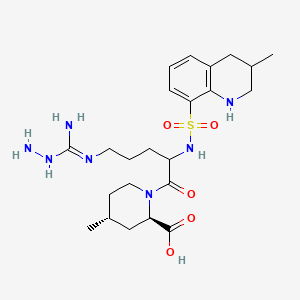
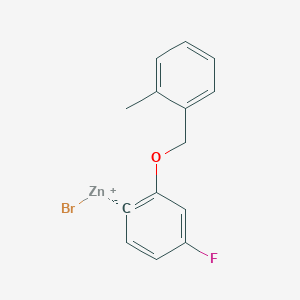
![2-[(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14886679.png)
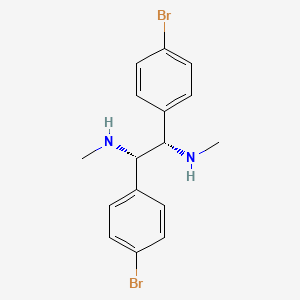
![Cyclopentyl(4'-propyl[1,1'-biphenyl]-4-yl)methanone](/img/structure/B14886702.png)

